

An In-depth Technical Guide to Mordant Yellow 10

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and key applications of **Mordant Yellow 10** (C.I. 14010). The information is tailored for researchers, scientists, and professionals in drug development, with a focus on detailed experimental protocols and data presentation.

Core Chemical and Physical Properties

Mordant Yellow 10, also known as Acid Chrome Yellow GG, is a monoazo dye recognized for its utility in the textile industry and as a complexometric indicator.[1] Its chemical structure features a sulfonated azo backbone with hydroxyl and carboxyl groups that enable the formation of stable coordination complexes with metal ions.[2] This chelating property is fundamental to its function as a mordant dye and its application in analytical chemistry.

Quantitative Data Summary

The essential chemical and physical properties of **Mordant Yellow 10** are summarized in the table below for easy reference and comparison.



Property	Value	Reference(s)
Molecular Formula	C13H8N2Na2O6S	[2][3]
Molecular Weight	366.26 g/mol	[2][3]
CAS Number	6054-99-5	[2][3]
IUPAC Name	disodium;4-[(3-carboxy-4- oxidophenyl)diazenyl]benzene sulfonate	[2]
Appearance	Yellow to brown fine crystalline powder	[1][2]
Melting Point	>284°C (decomposes)	[1]
Solubility	Soluble in hot water; slightly soluble in cold water, ethanol. Insoluble in chloroform.	[2][4]

Experimental Protocols

This section details the methodologies for the synthesis of **Mordant Yellow 10**, its intercalation into Layered Double Hydroxides (LDHs), and its application in the spectrophotometric determination of iron(III).

Synthesis of Mordant Yellow 10

The synthesis of **Mordant Yellow 10** is a classic example of diazotization and azo coupling. The following protocol is based on established chemical principles for the formation of azo dyes.

Materials:

- 4-Aminobenzenesulfonic acid (Sulfanilic acid)
- Sodium nitrite (NaNO₂)
- Hydrochloric acid (HCl)



- 2-Hydroxybenzoic acid (Salicylic acid)
- Sodium hydroxide (NaOH)
- Ice
- Distilled water

Procedure:

- Diazotization of 4-Aminobenzenesulfonic Acid:
 - Dissolve a specific molar equivalent of 4-aminobenzenesulfonic acid in a sodium hydroxide solution.
 - In a separate beaker, dissolve sodium nitrite in cold water.
 - Cool the 4-aminobenzenesulfonic acid solution to 0-5°C in an ice bath.
 - Slowly add the cold sodium nitrite solution to the 4-aminobenzenesulfonic acid solution while maintaining the temperature below 5°C.
 - Slowly add cold hydrochloric acid to the mixture, ensuring the temperature does not rise above 5°C. The formation of the diazonium salt is indicated by a clear solution.
- Preparation of the Coupling Component:
 - Dissolve a molar equivalent of 2-hydroxybenzoic acid in a sodium hydroxide solution.
 - Cool this solution in an ice bath.
- Azo Coupling:
 - Slowly add the cold diazonium salt solution to the cold 2-hydroxybenzoic acid solution with constant stirring.
 - Maintain the temperature of the reaction mixture at 0-5°C.
 - A yellow to orange precipitate of Mordant Yellow 10 will form.



- Continue stirring for 30-60 minutes to ensure the completion of the reaction.
- · Isolation and Purification:
 - Filter the precipitate using a Buchner funnel.
 - Wash the product with cold distilled water to remove any unreacted starting materials and salts.
 - The product can be further purified by recrystallization from hot water.
 - Dry the purified Mordant Yellow 10 in a vacuum oven.

Intercalation of Mordant Yellow 10 into Layered Double Hydroxides (LDHs)

The intercalation of dye anions into the interlayer space of LDHs can enhance their thermal and photostability. The following is a general protocol for the synthesis of **Mordant Yellow 10**-intercalated LDHs by the anion exchange method.

Materials:

- Magnesium nitrate (Mg(NO₃)₂·6H₂O)
- Aluminum nitrate (Al(NO₃)₃·9H₂O)
- Sodium hydroxide (NaOH)
- Mordant Yellow 10
- · Deionized water

Procedure:

- Synthesis of LDH Precursor (Mg-Al-NO₃-LDH):
 - Prepare a mixed metal salt solution by dissolving magnesium nitrate and aluminum nitrate in deionized water in a 2:1 molar ratio.



- Prepare an alkaline solution of sodium hydroxide.
- Slowly add the mixed metal salt solution to the alkaline solution under vigorous stirring at a constant pH (typically around 10).
- Age the resulting slurry at a specific temperature (e.g., 60-80°C) for several hours to promote crystal growth.
- Filter, wash the precipitate with deionized water until the pH is neutral, and dry the Mg-Al-NO₃-LDH precursor.
- Anion Exchange with Mordant Yellow 10:
 - Prepare a solution of Mordant Yellow 10 in deionized water.
 - Disperse the synthesized Mg-Al-NO₃-LDH in the Mordant Yellow 10 solution.
 - Stir the suspension at a controlled temperature for a prolonged period (e.g., 24 hours) to allow for the exchange of nitrate ions with the Mordant Yellow 10 anions.
 - Filter the resulting solid, wash thoroughly with deionized water to remove any adsorbed dye, and dry the final Mordant Yellow 10-intercalated LDH product.

Spectrophotometric Determination of Iron(III)

Mordant Yellow 10 forms a colored complex with iron(III) ions, which can be utilized for its quantitative determination using spectrophotometry.

Materials:

- Standard iron(III) solution (e.g., from FeCl₃ or Fe(NO₃)₃)
- Mordant Yellow 10 solution of a known concentration
- Buffer solution (to maintain optimal pH for complex formation)
- · Volumetric flasks and pipettes
- Spectrophotometer



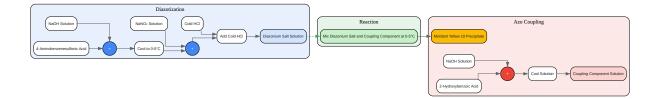
Procedure:

- Preparation of Standard Solutions:
 - Prepare a series of standard iron(III) solutions of known concentrations by diluting a stock solution.
- Complex Formation:
 - To a set of volumetric flasks, add a specific volume of each standard iron(III) solution.
 - Add an excess of the Mordant Yellow 10 solution to each flask to ensure complete complexation.
 - Add a buffer solution to adjust the pH to the optimal range for the Fe(III)-Mordant Yellow
 10 complex.
 - Dilute to the mark with distilled water and mix well.
 - Prepare a blank solution containing the Mordant Yellow 10 and buffer, but no iron(III).
- Spectrophotometric Measurement:
 - Allow the solutions to stand for a specified time to ensure complete color development.
 - Set the spectrophotometer to the wavelength of maximum absorbance (λmax) for the Fe(III)-Mordant Yellow 10 complex. This is determined by scanning the absorbance of one of the standard solutions across a range of wavelengths.
 - Measure the absorbance of each standard solution and the unknown sample against the blank.
- · Calibration and Quantification:
 - Plot a calibration curve of absorbance versus the concentration of the iron(III) standards.
 - Determine the concentration of iron(III) in the unknown sample by interpolating its absorbance on the calibration curve.



Visualizations

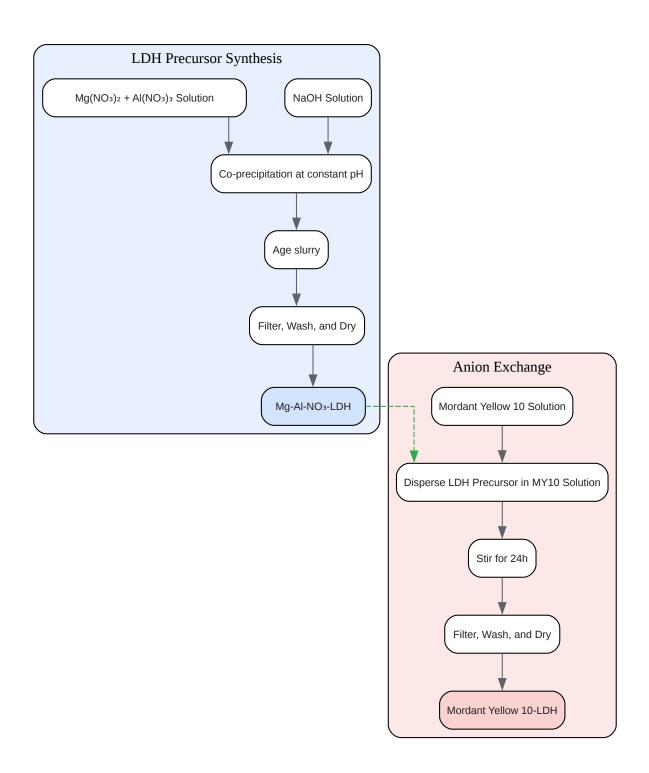
The following diagrams illustrate the key experimental workflows described above.



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Caption: Synthesis workflow for Mordant Yellow 10.





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Caption: Workflow for LDH intercalation of Mordant Yellow 10.





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Caption: Spectrophotometric determination of Iron(III) workflow.

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- To cite this document: BenchChem. [An In-depth Technical Guide to Mordant Yellow 10].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1146792#mordant-yellow-10-molecular-weight-and-formula]

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